molecular formula C22H21NO2S B3956001 N-(2-ethoxyphenyl)-2-phenyl-2-(phenylthio)acetamide

N-(2-ethoxyphenyl)-2-phenyl-2-(phenylthio)acetamide

Cat. No. B3956001
M. Wt: 363.5 g/mol
InChI Key: QLNDODCQERLOMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-2-phenyl-2-(phenylthio)acetamide, also known as EPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPTA is a member of the thioacetamide family of compounds and has been found to possess anti-inflammatory, analgesic, and antipyretic properties.

Mechanism of Action

The exact mechanism of action of N-(2-ethoxyphenyl)-2-phenyl-2-(phenylthio)acetamide is not fully understood. However, it is believed to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This compound also inhibits the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in the blood. This compound has also been shown to reduce the activity of COX-2, which leads to a reduction in the production of prostaglandins. Additionally, this compound has been shown to reduce the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-ethoxyphenyl)-2-phenyl-2-(phenylthio)acetamide is its relatively low toxicity. It has been shown to have a low toxicity profile in animal studies, which makes it a promising candidate for further development. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of potential future directions for research on N-(2-ethoxyphenyl)-2-phenyl-2-(phenylthio)acetamide. One area of interest is the development of novel formulations of this compound that improve its solubility and bioavailability. Another area of interest is the investigation of the potential use of this compound in the treatment of other inflammatory diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-phenyl-2-(phenylthio)acetamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and psoriasis. This compound has also been shown to have analgesic and antipyretic properties, which make it a potential candidate for the treatment of pain and fever.

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-phenyl-2-phenylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2S/c1-2-25-20-16-10-9-15-19(20)23-22(24)21(17-11-5-3-6-12-17)26-18-13-7-4-8-14-18/h3-16,21H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNDODCQERLOMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.